molecular formula C7H11IO5S B6308416 2-Iodo-5-methylbenzenesulfonic acid dihydrate CAS No. 2301851-04-5

2-Iodo-5-methylbenzenesulfonic acid dihydrate

Cat. No.: B6308416
CAS No.: 2301851-04-5
M. Wt: 334.13 g/mol
InChI Key: JLMSURDCIPMIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-5-methylbenzenesulfonic acid dihydrate is an organic compound with the molecular formula C7H11IO5S. It is a yellow to brown solid that is typically stored at temperatures between 2-8°C . This compound is known for its use in various chemical reactions and industrial applications.

Preparation Methods

The synthesis of 2-Iodo-5-methylbenzenesulfonic acid dihydrate can be achieved through the iodination of 2-methylbenzenesulfonyl chloride. The process involves the following steps :

    Iodination: Iodine is reacted with 2-methylbenzenesulfonyl chloride in the presence of 1,2-dinitrobenzene to form 2-iodobenzenesulfonyl chloride.

    Reaction with Methylbenzene: The 2-iodobenzenesulfonyl chloride is then reacted with methylbenzene to produce 2-iodo-5-methylbenzenesulfonyl chloride.

    Hydrolysis: The final step involves the reaction of 2-iodo-5-methylbenzenesulfonyl chloride with ammonia water to yield this compound.

Chemical Reactions Analysis

2-Iodo-5-methylbenzenesulfonic acid dihydrate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents. Reaction conditions vary depending on the desired product.

Scientific Research Applications

2-Iodo-5-methylbenzenesulfonic acid dihydrate has several applications in scientific research :

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential use in pharmaceutical formulations and drug development.

    Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-5-methylbenzenesulfonic acid dihydrate involves its interaction with molecular targets through its sulfonic acid group and iodine atom. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways and reactions.

Comparison with Similar Compounds

2-Iodo-5-methylbenzenesulfonic acid dihydrate can be compared with other similar compounds such as :

    2-Iodo-4-methylbenzenesulfonic acid: Similar structure but with the iodine atom in a different position.

    2-Bromo-5-methylbenzenesulfonic acid: Similar structure but with a bromine atom instead of iodine.

    2-Chloro-5-methylbenzenesulfonic acid: Similar structure but with a chlorine atom instead of iodine.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms present.

Properties

IUPAC Name

2-iodo-5-methylbenzenesulfonic acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO3S.2H2O/c1-5-2-3-6(8)7(4-5)12(9,10)11;;/h2-4H,1H3,(H,9,10,11);2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMSURDCIPMIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)S(=O)(=O)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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